

Physicochemical characteristics of Adamantan-1-ylmethyl-methyl-amine

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Compound of Interest

Compound Name: Adamantan-1-ylmethyl-methyl-amine

Cat. No.: B111965

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An In-depth Technical Guide on the Physicochemical Characteristics of **Adamantan-1-ylmethyl-methyl-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantan-1-ylmethyl-methyl-amine (CAS No. 153461-22-4) is a secondary amine featuring a bulky, lipophilic adamantane cage. This unique structural motif makes it a valuable building block in medicinal chemistry, particularly in the design of therapeutics targeting the central nervous system (CNS). Its incorporation into lead compounds can significantly enhance lipophilicity, metabolic stability, and binding affinity.^[1] This guide provides a comprehensive overview of the known physicochemical characteristics of **Adamantan-1-ylmethyl-methyl-amine**, details standard experimental protocols for their determination, and explores its application in drug discovery, specifically as a scaffold for sigma-1 receptor ligands.

Chemical Identity and Core Properties

Adamantan-1-ylmethyl-methyl-amine is identified by the CAS number 153461-22-4.^[2] Structurally, it consists of an adamantane group linked to a methylaminomethyl moiety. The adamantane core is a rigid, tricyclic hydrocarbon that imparts significant lipophilicity and steric bulk.

Identifier	Value	Source
IUPAC Name	1-(1-adamantyl)-N-methylmethanamine	PubChem[3]
CAS Number	153461-22-4	CP Lab Safety[2]
Molecular Formula	C ₁₂ H ₂₁ N	CP Lab Safety[2]
Molecular Weight	179.30 g/mol	PubChem[3]
Canonical SMILES	CNCC12CC3CC(C1)CC(C3)C ₂	PubChem[3]
InChI Key	DQSIEXZABIATEF-UHFFFAOYSA-N	PubChem[3]

Physicochemical Data

Experimental physicochemical data for **Adamantan-1-ylmethyl-methyl-amine** is not extensively published. The following table summarizes available information for the title compound and provides experimental data for structurally related analogs to offer context and allow for property estimation.

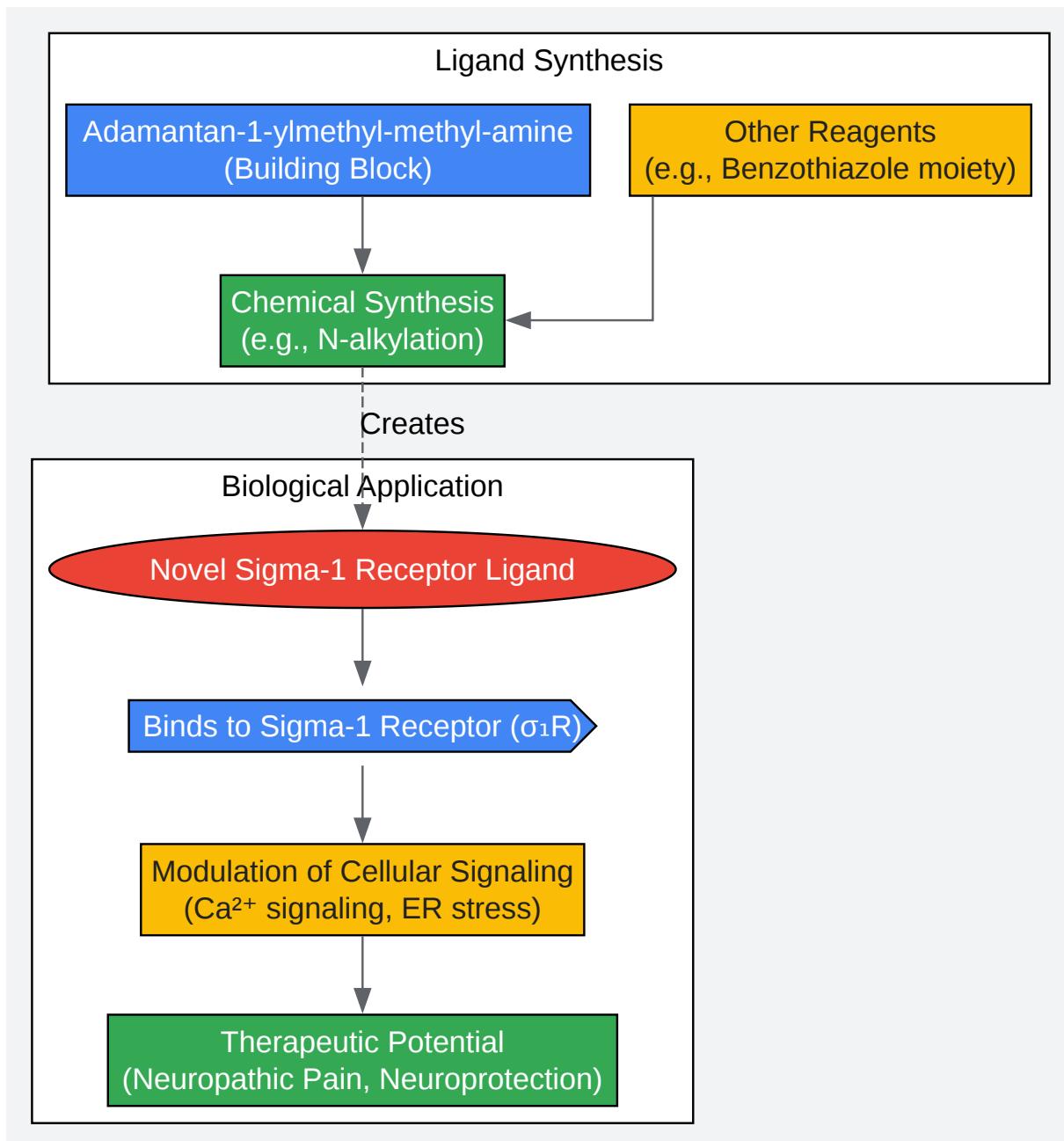
Table 2.1: Physicochemical Properties

Property	Adamantan-1-ylmethyl-methyl-amine	Source / Notes
Physical State	Solid	CymitQuimica ^[4]
Appearance	White to pale yellow solid/powder	Inferred from supplier data
Melting Point	Data not available	The hydrochloride salt has a melting point of 324.5-325 °C. [5]
Boiling Point	Data not available	For comparison, N-Methyl-adamantane-1-amine has a boiling point of 226.8 °C at 760 Torr. [6]
Solubility	Data not available	Expected to be poorly soluble in water but soluble in organic solvents like DMSO and ethanol due to the large hydrophobic adamantane group. [7]
pKa (Basicity)	Data not available (Predicted ~10.5)	As a secondary amine, it is expected to be basic. The prediction is based on similar aliphatic amines.
logP (Lipophilicity)	2.7 (Computed)	PubChem ^[3]

Role in Drug Discovery: A Sigma-1 Receptor Scaffold

Adamantan-1-ylmethyl-methyl-amine serves as a key intermediate in the synthesis of ligands for the sigma-1 receptor (σ_1R).[\[1\]](#) The σ_1R is an intracellular chaperone protein located at the endoplasmic reticulum, which is implicated in cellular stress responses and modulates calcium signaling.[\[3\]](#) Ligands targeting this receptor are under investigation for various neurological and psychiatric disorders, including neuropathic pain, depression, and

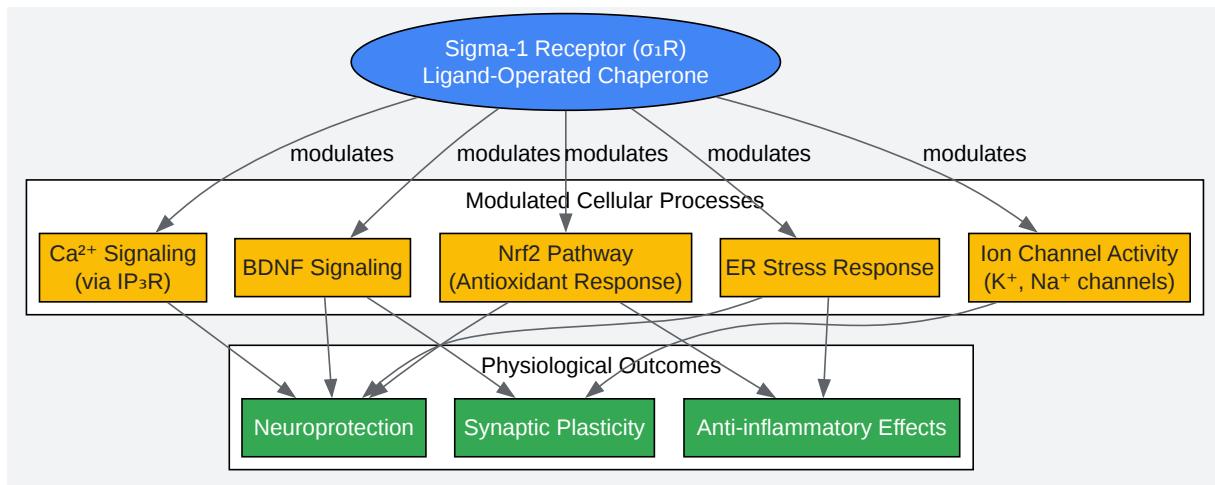
neurodegenerative diseases.[1] The bulky adamantane group can enhance binding affinity and shield metabolically labile parts of a drug molecule, improving its pharmacokinetic profile.[1]



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Caption: Role as a scaffold for Sigma-1 Receptor ligands.

The sigma-1 receptor itself is involved in a complex array of signaling pathways crucial for neuronal health and survival.



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Caption: Key signaling functions of the Sigma-1 Receptor.

Experimental Protocols

Detailed experimental protocols for the characterization of a novel solid amine like **Adamantan-1-ylmethyl-methyl-amine** are outlined below.

Melting Point Determination

- Apparatus: Digital melting point apparatus or Thiele tube with high-temperature oil.
- Sample Preparation: A small quantity of the dry, crystalline solid is packed into a capillary tube to a depth of 2-3 mm.
- Procedure:

- The capillary tube is placed in the melting point apparatus.
- The temperature is increased rapidly to about 15-20 °C below the expected melting point, then increased slowly at a rate of 1-2 °C per minute.
- The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range indicates the melting point and provides an assessment of purity (a sharp melting point suggests high purity).

Solubility Assessment

- Materials: Test tubes, vortex mixer, samples of the amine, and a panel of solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)).
- Procedure:
 - Add approximately 10 mg of the amine to 1 mL of each solvent in separate test tubes.
 - Vortex each tube vigorously for 30 seconds.
 - Visually inspect for dissolution. If the solid dissolves completely, it is classified as "soluble." If it remains suspended or settles, it is "insoluble."
 - For insoluble samples, gentle heating can be applied to test for temperature-dependent solubility.

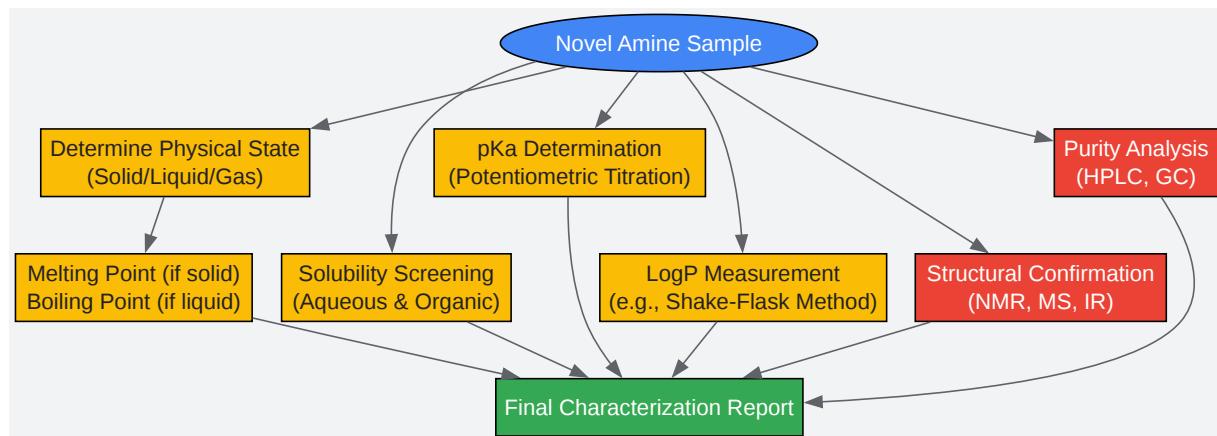
Basicity (pKa) Estimation via Titration

- Apparatus: pH meter, burette, beaker, magnetic stirrer.
- Reagents: Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M), a suitable solvent in which the amine is soluble (e.g., an ethanol/water mixture).
- Procedure:
 - A precisely weighed amount of the amine is dissolved in the chosen solvent in a beaker.
 - The pH electrode is calibrated and placed in the solution.

- The solution is titrated with the standardized HCl, recording the pH after each incremental addition of acid.
- A titration curve (pH vs. volume of HCl added) is plotted.
- The pKa is determined from the pH at the half-equivalence point (the point at which half of the amine has been neutralized).

Workflow Visualization

The general workflow for characterizing a novel amine is depicted below.



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